N-Boc-tubulysis

描述

N-tert-Butoxycarbonyl-tubulysis, commonly referred to as N-Boc-tubulysis, is a compound used in organic synthesis, particularly for the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its ease of removal. This compound is significant in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-tubulysis typically involves the reaction of tubulysis with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and selectivity. Common bases used include sodium hydroxide, potassium carbonate, and triethylamine.

Reaction with Di-tert-butyl Dicarbonate:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, allows for continuous deprotection of N-Boc groups, facilitating large-scale production.

化学反应分析

Thermal Deprotection in Continuous Flow Systems

Thermal cleavage of N-Boc groups under supercritical fluid conditions enables efficient deprotection without acid catalysts. Key findings include:

-

Temperature and solvent dependence :

-

Substrate selectivity :

Substrate Type Conversion (%) Conditions (Solvent, Temp, Time) Aromatic N-Boc amines 49–72% TFE, 150°C, 60 min Aliphatic N-Boc amines 27–50% TFE, 150°C, 60 min Secondary N-Boc amines >90% TFE, 150°C, 25–35 min Secondary amines deprotect faster than primary amines due to reduced steric hindrance .

Acid-Catalyzed Hydrolysis

Traditional acidic deprotection methods remain widely used, with recent innovations in green chemistry:

-

Deep eutectic solvents (DES) :

-

Solid acid catalysts :

Diastereoselective Reactions with N-Boc-Protected Organometallics

N-Boc-protected α-aminoorganostannanes undergo transmetalation to generate configurationally stable organolithiums:

-

Reaction with aldehydes :

-

Deprotection pathways :

Selective Mono-Deprotection in Diamines

Thermal conditions enable selective cleavage of one N-Boc group in bis-protected diamines:

-

Tryptamine derivatives :

Substrate Conditions Product (Yield) Bis-Boc tryptamine 150°C, MeOH, 45 min Mono-Boc tryptamine (90%) Bis-Boc carboline 180°C, TFE, 60 min Free diamine (55–70%) Higher temperatures (230°C) lead to over-deprotection and side-product formation .

Mechanistic Insights

-

Thermal deprotection : Proceeds via CO₂ release, monitored by FlowIR spectroscopy .

-

Acid-catalyzed hydrolysis : Involves urea intermediates (e.g., 1,3-diphenylurea) in aqueous ethanol at 150°C .

Emerging Techniques

-

Electrochemical activation : Electricity enhances reaction rates and selectivity in N-Boc deprotection, offering a sustainable alternative .

-

Solvent-free methods : Ex situ H₂SO₄ generation achieves full N-Boc deprotection in piperidine derivatives within 1 hour .

This synthesis highlights the versatility of N-Boc chemistry across thermal, catalytic, and electrochemical platforms. While "N-Boc-tubulysis" remains unidentified, the methodologies discussed are broadly applicable to N-Boc-protected amines, emphasizing scalability, selectivity, and green chemistry principles .

科学研究应用

Key Benefits

- Stability : The Boc group is stable under basic conditions and can be selectively removed under acidic conditions.

- Environmentally Friendly : Many protocols utilize water as a solvent, making the process greener compared to traditional organic solvents .

- Versatility : Applicable to a wide range of amines and can facilitate complex synthetic pathways.

Applications in Drug Development

N-Boc-tubulysis has been crucial in the development of novel therapeutic agents, particularly in creating antibody-drug conjugates (ADCs). These conjugates target cancer cells more effectively by delivering cytotoxic agents directly to them.

Case Study: Tubulysin ADCs

A study focused on optimizing tubulysin-based ADCs demonstrated that modifying the linker from an acetate ester to a carbamate improved stability and cytotoxic activity. The research indicated that the hydrophobicity of the ADC influences its metabolic stability, which is critical for maintaining efficacy in vivo .

Table 1: Comparison of ADCs with Different Linkers

| ADC Type | Linker Type | Stability | IC50 (ng/mL) | Tumor Regression |

|---|---|---|---|---|

| ADC1 | Acetate Ester | Low | 4.4 | Complete |

| ADC2 | Carbamate | High | >30,000 | No regression |

Synthesis of Tubulysin Analogues

Recent advancements have utilized this compound for synthesizing analogues of tubulysin, a potent natural product with antitumor activity. The synthesis involves multiple steps where the Boc group protects amine functionalities during coupling reactions.

Example Synthesis Pathway

- N-acylation with Boc2O : Protects amines while allowing further functionalization.

- Oxidation : Converts protected intermediates into desired products.

- Deprotection : Removal of the Boc group under acidic conditions to yield free amines for biological testing .

Bioconjugation Strategies

This compound is also applied in bioconjugation processes, such as attaching drugs to antibodies or other biomolecules. This method enhances the specificity and efficacy of drug delivery systems.

Thermal Deprotection Techniques

Recent studies have explored selective thermal deprotection methods for N-Boc protected amines in continuous flow systems, allowing for efficient synthesis without acid catalysts . This technique improves scalability and reduces reaction times.

Metabolism Studies

Research on N-tert-butoxycarbonylmethamphetamine (BocMA) has provided insights into metabolic pathways relevant to drug design. Studies indicated that BocMA converts into active metabolites under acidic conditions, highlighting its potential as a prodrug .

Table 2: Metabolites Identified from BocMA Studies

| Metabolite | Detection Method | Recovery Rate |

|---|---|---|

| 4-Hydroxy-BocMA | LC-MS/MS | 0.3% |

| N-tert-butoxycarbonylephedrine | Urine Analysis | Not Detected |

| N-tert-butoxycarbonyl-cathinone | Microsomal Incubation | Not Detected |

作用机制

The mechanism of action of N-Boc-tubulysis primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine is regenerated, allowing for further chemical transformations.

Molecular Targets and Pathways

Protection: The Boc group forms a stable carbamate linkage with the amino group.

Deprotection: Acidic or basic conditions cleave the carbamate linkage, releasing the free amine.

相似化合物的比较

N-Boc-tubulysis is compared with other amino-protecting groups such as:

N-tert-Butoxycarbonyl (Boc): Similar stability and ease of removal.

N-Formyl: Less stable under basic conditions.

N-Acetyl: Requires harsher conditions for removal.

Uniqueness

This compound is unique due to its balance of stability and ease of removal, making it highly versatile in organic synthesis. Its compatibility with various reaction conditions and reagents further enhances its utility.

List of Similar Compounds

- N-tert-Butoxycarbonyl (Boc)

- N-Formyl

- N-Acetyl

- N-Benzyloxycarbonyl (Cbz)

- N-Phthaloyl

生物活性

N-Boc-tubulysis is a synthetic compound derived from the natural product tubulysin, which is known for its potent biological activities, particularly as an antitumor agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Tubulysins

Tubulysins are a class of compounds produced by myxobacteria, specifically Angiococcus disciformis and Archangium gephyra. They exhibit strong inhibitory effects on tubulin polymerization, leading to disruption of the cytoskeletal structure in cancer cells. This property makes them promising candidates for cancer therapy, especially in treating multidrug-resistant tumors .

The primary mechanism through which this compound exerts its biological effects is by binding to tubulin and inhibiting its polymerization. This action results in cell cycle arrest and apoptosis in rapidly dividing cells. The structure of this compound includes specific functional groups that enhance its binding affinity and cytotoxicity compared to other analogs.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the tubulysin scaffold significantly influence biological activity. For instance, the presence of a tertiary amine at the N-terminus is crucial for maintaining antiproliferative activity. Studies have shown that replacing certain residues can lead to analogs with comparable or improved efficacy against cancer cell lines .

Table 1: Biological Activity of Tubulysin Analogues

| Compound | Inhibition of Proliferation (IC50, μM) | Tubulin Inhibition (IC50, μM) |

|---|---|---|

| Tubulysin U | 0.00065 | 0.0004 |

| Tubulysin V | 0.12 | 0.24 |

| Epi-Tubulysin V | 5.1 | 8.1 |

| FT-040 | >50 | ND |

| FT-039 | 0.3 | 0.17 |

| FT-038 | 14.2 | 12.2 |

Values represent means from independent IC₅₀ determinations with maximum drug concentrations noted .

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers evaluated the anticancer efficacy of various tubulysin analogs, including this compound, against human lung cancer (H226) and renal cancer (786-0) cell lines. The results indicated that this compound exhibited significant cytotoxicity, with IC₅₀ values comparable to established chemotherapeutics like paclitaxel .

Case Study 2: Resistance Mechanisms

Another investigation focused on the effectiveness of this compound in overcoming drug resistance in cancer therapy. The study found that this compound could effectively induce apoptosis in cell lines expressing P-glycoprotein, a common mechanism of drug resistance in cancer cells .

属性

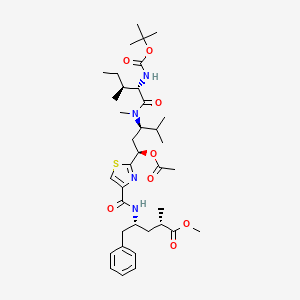

IUPAC Name |

methyl (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56N4O8S/c1-12-23(4)31(40-36(46)49-37(7,8)9)34(44)41(10)29(22(2)3)20-30(48-25(6)42)33-39-28(21-50-33)32(43)38-27(18-24(5)35(45)47-11)19-26-16-14-13-15-17-26/h13-17,21-24,27,29-31H,12,18-20H2,1-11H3,(H,38,43)(H,40,46)/t23-,24-,27+,29+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKZAVNFMNDPKI-CLCYSURZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)OC)OC(=O)C)C(C)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。